molecular formula C12H18ClN3O B1481795 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol CAS No. 2098104-28-8

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol

Cat. No.: B1481795
CAS No.: 2098104-28-8
M. Wt: 255.74 g/mol
InChI Key: WJGFTMWYOTWYLW-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-Chloropyrazin-2-yl methanol . Pyrazine is a basic heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol” were not found, there are methods for synthesizing similar compounds. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another study applied a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like FT-IR, FT-Raman, UV, and NMR .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity : Some novel heterocyclic compounds, including those with a pyrazine moiety, have shown promising anticancer activity against a variety of cancer cell lines. These compounds have been synthesized and tested for their potential to inhibit cancer cell growth, demonstrating significant potency in some cases (Katariya, Vennapu, & Shah, 2021).
  • Antimicrobial Activity : Research on pyrazine derivatives has also revealed their strong in vitro antibacterial and antifungal properties. These findings suggest the potential of pyrazine compounds in developing new antimicrobial agents to combat various pathogenic strains (Kitawat & Singh, 2014).

Molecular Docking Studies

  • Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action at the molecular level. Such studies help in the rational design of more potent and selective drugs (Viji et al., 2020).

Synthesis and Characterization

  • Novel synthetic routes have been developed to create pyrazine and piperidin-4-ol derivatives. These studies focus on optimizing the synthesis process, characterizing the compounds using various spectroanalytical techniques, and evaluating their biological activities. The research in this area supports the ongoing development of new compounds with potential therapeutic applications (Nayak et al., 2014).

Biological Evaluation and SAR Studies

  • Structure-activity relationship (SAR) studies and biological evaluations of these compounds have highlighted their potential as leads for developing new therapeutic agents. By studying the relationships between chemical structure and biological activity, researchers aim to enhance the efficacy and selectivity of these compounds for specific targets (Bhat et al., 2016).

Biochemical Analysis

Biochemical Properties

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, this compound interacts with tau proteins, reducing their hyperphosphorylation and thereby potentially mitigating neurodegenerative processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against amyloid-beta-induced cytotoxicity by increasing the expression of heat shock proteins and reducing tau hyperphosphorylation . This compound also influences cell signaling pathways, particularly those involved in neuroprotection and stress responses. Furthermore, this compound can modulate gene expression related to neuroinflammation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, this compound interacts with tau proteins, reducing their phosphorylation and aggregation . These molecular interactions contribute to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, although its efficacy may decrease with time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-3-9-8-16(7-4-10(9)17)12-11(13)14-5-6-15-12/h5-6,9-10,17H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGFTMWYOTWYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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